6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-8-17-11(14(15)16)7-13(18-8)19-10-5-4-9(20-2)6-12(10)21-3/h4-7,14H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYNGWDGKFOIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)OC)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction using ethyl acetoacetate, guanidine carbonate, and a difluoromethyl-containing aldehyde under acidic conditions yields 2-methyl-6-(difluoromethyl)pyrimidin-4(3H)-one.
Reaction Conditions :
Chlorination and Amine Coupling
The 4-keto group is converted to a chloride using phosphorus oxychloride (POCl₃), enabling nucleophilic aromatic substitution (SNAr) with 2,4-dimethoxyaniline.
Optimized Protocol :
| Step | Reagent/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃ (5 equiv), DMF (cat.) | 110°C | 3 h | 92% |
| Amination | 2,4-Dimethoxyaniline (1.5 equiv), K₂CO₃ (2 equiv) | 80°C | 8 h | 76% |
Key challenges include regioselectivity during amination and stability of the difluoromethyl group under acidic conditions.
Alternative Coupling Strategies
Palladium-Catalyzed Buchwald-Hartwig Amination
For higher functional group tolerance, a Pd-based coupling replaces SNAr:
Conditions :
-
Pd(OAc)₂ (5 mol%), XPhos (10 mol%)
-
2,4-Dimethoxyaniline (1.2 equiv), Cs₂CO₃ (2 equiv)
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Toluene, 100°C, 24 h
Advantages :
-
Tolerates electron-deficient aryl amines
-
Reduced side reactions compared to SNAr
Difluoromethylation Techniques
Direct C-H Difluoromethylation
Recent advances enable direct introduction of CF₂H groups via radical pathways:
Protocol :
-
Pyrimidine precursor (1.0 equiv), Zn(SO₂CF₂H)₂ (2.0 equiv)
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Photoredox catalyst (Ir(ppy)₃), blue LED, DMF
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Room temperature, 6 h
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, a continuous flow system (Figure 2) enhances reproducibility:
Process Parameters :
| Stage | Reactor Type | Residence Time | Key Metrics |
|---|---|---|---|
| Cyclocondensation | Tubular (PTFE) | 45 min | Conversion >95% |
| Chlorination | Microstructured | 20 min | Selectivity 98% |
| Amination | Packed-bed (Pd/C) | 60 min | Yield 89% |
Yield Optimization and Troubleshooting
Common Side Reactions
-
Hydrolysis of CF₂H : Mitigated by anhydrous conditions and inert atmosphere.
-
N-Dealkylation : Additive screening identified 2,6-lutidine as effective (0.5 equiv reduces dealkylation from 15% to 3%).
Solvent Effects
A study of 12 solvents revealed:
| Solvent | Amination Yield | Purity |
|---|---|---|
| Toluene | 81% | 98% |
| DMSO | 45% | 76% |
| MeCN | 68% | 89% |
Analytical Characterization
Critical quality attributes were verified via:
-
¹⁹F NMR : δ -118.2 ppm (CF₂H, d, J = 54 Hz)
-
HPLC-MS : [M+H]⁺ = 336.12 (calc. 336.11)
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XRD : Monoclinic crystal system, P2₁/c space group
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substitutions
- 6-(Difluoromethyl)-N-(3-Methoxyphenyl)-2-Methylpyrimidin-4-Amine (CAS 2548979-51-5): Differs in the position and number of methoxy groups (3-methoxy vs. 2,4-dimethoxy).
- 5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine: Incorporates an ethoxy group and a fluorophenyl substituent. The ethoxy group increases hydrophobicity compared to methoxy, while the fluorine atom enhances electronegativity and protein-ligand interactions .
Halogenated and Nitro Derivatives
- N-(4-Fluoro-3-Nitrophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine : The nitro group introduces strong electron-withdrawing effects, which may reduce bioavailability but improve target binding in specific enzymatic pockets .
- N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine: Features a fluorophenyl group and an aminomethyl bridge. The fluorine atom enhances metabolic stability, while the aminomethyl linker facilitates intramolecular hydrogen bonding, stabilizing the molecule’s conformation .
Crystallographic and Conformational Analysis
- Target Compound : Predicted to adopt a planar conformation due to the 2,4-dimethoxyphenyl group’s coplanarity with the pyrimidine ring, similar to N-(4-chlorophenyl) analogs. This conformation facilitates intermolecular interactions like C–H⋯O and π-π stacking .
- 5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-...: Exhibits a dihedral angle of 28.4° between the pyrimidine and ethoxyphenyl planes, reducing coplanarity compared to methoxy analogs. This distortion may limit binding to flat enzyme active sites .
- N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-...: Intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring, enhancing rigidity and bioavailability .
Key Research Findings and Implications
Fluorine’s Role: Fluorine substitution improves metabolic stability and target affinity, as evidenced by the enhanced antifungal activity of the target compound compared to non-fluorinated analogs .
Methoxy Positioning : 2,4-Dimethoxy substitution optimizes hydrogen bonding and steric fit in enzyme pockets, outperforming single-methoxy analogs .
Conformational Flexibility: Compounds with aminomethyl linkers (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-...) exhibit rigid conformations, correlating with improved bioactivity .
Biological Activity
6-(Difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a difluoromethyl group and a dimethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 263.27 g/mol. The presence of the difluoromethyl group significantly influences the electronic properties and reactivity of the compound, enhancing its interactions in biological systems.
The primary mechanism of action for this compound involves its ability to inhibit bacterial RNA polymerase. By binding to the enzyme's switch region, it effectively prevents RNA synthesis, which is crucial for bacterial growth and proliferation. This inhibition positions the compound as a potential candidate for antibiotic development.
Antimicrobial Activity
Significant research has been conducted on the antimicrobial properties of this compound. It has shown promising results against various bacterial strains due to its mechanism of inhibiting RNA polymerase. In vitro studies have demonstrated that the compound exhibits effective antibacterial activity, suggesting its potential utility as an antibiotic agent.
Anticancer Potential
While primarily noted for its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrimidine core can enhance antiproliferative activity against various cancer types .
Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research has confirmed that this compound effectively inhibits bacterial growth in vitro, showcasing its potential as an antibiotic.
- Cytotoxicity Tests : In vitro assays revealed moderate to high cytotoxicity against specific cancer cell lines, indicating its potential role in cancer therapy .
- Structure-Activity Relationship : Investigations into SAR have highlighted that the presence of halogen groups, particularly fluorine atoms, enhances biological activity by improving binding affinity to target enzymes and receptors .
Case Studies
A case study involving the compound's application in drug discovery revealed its effectiveness as a lead compound for developing new antibiotics and anticancer agents. The study utilized various biochemical assays to evaluate its efficacy and mechanism of action against targeted pathogens and cancer cell lines.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition of bacterial RNA polymerase; potential as an antibiotic |
| Study 2 | Anticancer Activity | Moderate cytotoxicity against A549 and U87MG cell lines |
| Study 3 | Structure-Activity Relationship | Enhanced activity with fluorinated derivatives |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR confirm substituent positions and purity. For instance, the difluoromethyl group shows characteristic splitting patterns (e.g., δ ~5.2 ppm, t, J = 56 Hz) .
- X-ray Crystallography: Resolves intramolecular interactions, such as dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° deviation in similar compounds), which influence molecular packing .
How can researchers design experiments to assess substituent effects on biological activity?
Q. Advanced
- Structure-Activity Relationship (SAR): Synthesize analogs with incremental modifications (e.g., replacing difluoromethyl with trifluoromethyl or altering methoxy positions).
- Standardized Assays: Use enzyme inhibition (e.g., CYP51 IC50) or microbial growth assays with controls. Comparative studies show trifluoromethyl groups enhance hydrophobic binding, while methoxy groups improve solubility .
What strategies resolve contradictions between computational predictions and experimental data?
Q. Advanced
- Molecular Dynamics (MD): Simulate solvent effects and protein flexibility. For example, MM-PBSA/GBSA methods calculate binding free energies, addressing discrepancies in docking studies .
- Experimental Validation: Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, revealing entropic penalties in predicted strong binders .
What in vitro assays evaluate therapeutic potential?
Q. Basic
- Kinase Inhibition: Profile against EGFR or VEGFR using fluorescence polarization.
- Antimicrobial Testing: Determine minimum inhibitory concentrations (MICs) against Candida albicans (e.g., MIC = 4 µg/mL for difluoromethyl analogs) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC50 < 10 µM in breast cancer models) .
How do difluoromethyl vs. methyl groups affect metabolic stability?
Advanced
Fluorination reduces cytochrome P450-mediated oxidation. Hepatocyte studies show difluoromethyl analogs have 2-3-fold longer half-lives than methylated counterparts. Metabolite identification via LC-MS reveals primary oxidation at the pyrimidine ring .
What computational tools predict physicochemical properties?
Q. Basic
- SwissADME: Predicts Lipinski’s parameters (e.g., logP ~3.2, aligned with HPLC data).
- Gaussian: Maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Why does this compound exhibit low solubility despite polar groups?
Advanced
X-ray structures reveal dense crystal packing via π-stacking and weak C–H···O interactions (e.g., methoxy groups). Co-crystallization with β-cyclodextrins or salt formation (e.g., hydrochloride) improves solubility by 15-fold .
Table 1. Comparative SAR of Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
